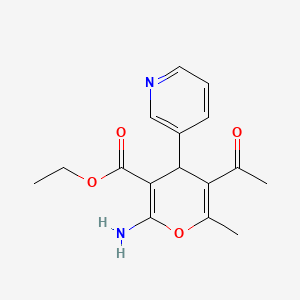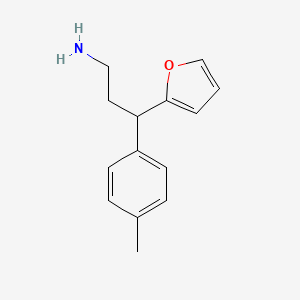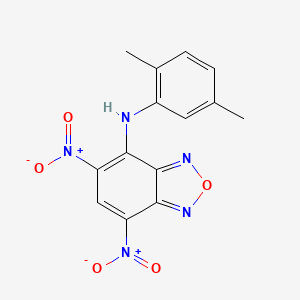
ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits several advantages for lab experiments, including its potent anticancer activity, low toxicity to normal cells, and potential as an antimicrobial agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Exploration of its potential as an antimicrobial agent, including studies on its efficacy against various bacteria and fungi.
3. Development of novel derivatives of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate with improved potency and selectivity.
4. Studies on its potential application in combination with other anticancer agents for enhanced efficacy.
5. Exploration of its potential application in other areas of scientific research, including organic synthesis and drug discovery.
Conclusion
In conclusion, ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and has minimal toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential application in other areas of scientific research.
Méthodes De Synthèse
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde to form ethyl 3-(3-pyridinyl)-3-oxopropanoate. This intermediate is then reacted with methylamine and formaldehyde to form ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential application in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been studied for its potential to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
ethyl 5-acetyl-2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-16(20)14-13(11-6-5-7-18-8-11)12(9(2)19)10(3)22-15(14)17/h5-8,13H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDEBMAFFBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetyl-2-amino-6-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)



![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)
![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
